REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][C:6]([CH2:7][O:8][CH2:9][CH2:10][N:11]=[N+:12]=[N-:13])=[O:14])=[O:15].[CH3:31][CH2:32][OH:33].[Cl:16][c:17]1[c:18]([CH:19]=[O:20])[cH:21][cH:22][cH:23][cH:24]1.[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([C:6]([CH2:7][O:8][CH2:9][CH2:10][N:11]=[N+:12]=[N-:13])=[O:14])=[CH:19][c:18]1[c:17]([Cl:16])[cH:24][cH:23][cH:22][cH:21]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)COCCN=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=Cc1ccccc1Cl)C(=O)COCCN=[N+]=[N-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |